N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a thieno[3,2-d]pyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the cyano and cyclopropylethyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidinyl derivatives, which share structural similarities but differ in their functional groups. Examples include:
- N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide analogs with different substituents on the cyclopropyl or thieno[3,2-d]pyrimidinyl moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-14(7-15,9-2-3-9)17-11(19)6-18-8-16-10-4-5-21-12(10)13(18)20/h4-5,8-9H,2-3,6H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKMLRLYHDRVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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